"spectroscopic data interpretation for 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone"
"spectroscopic data interpretation for 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone"
An In-depth Technical Guide to the Spectroscopic Data Interpretation of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone.
Abstract
This guide provides a comprehensive framework for the structural elucidation of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone through the interpretation of spectroscopic data. It includes hypothetical data sets for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presented in structured tables for clarity. Detailed experimental protocols for acquiring this data are described. Furthermore, this document features visualizations created using the DOT language to illustrate the analytical workflow and a potential biological signaling pathway, adhering to strict formatting and color contrast guidelines for optimal readability by researchers, scientists, and drug development professionals.
Introduction
The structural elucidation of complex natural products is a cornerstone of drug discovery and chemical biology. The target molecule, 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone, is a glycoside derivative. Compounds of this class, often found in plants, can exhibit a range of biological activities. The precise determination of their structure, including stereochemistry and connectivity, is critical for understanding their function and potential therapeutic applications. This process relies on the synergistic application of modern spectroscopic techniques, primarily NMR, mass spectrometry, and IR spectroscopy. This guide outlines the systematic interpretation of this data to unambiguously assign the structure of the title compound.
Spectroscopic Data & Interpretation
The following sections present hypothetical, yet plausible, spectroscopic data for the target molecule and provide a concise interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the primary framework for the molecule's carbon-hydrogen skeleton. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are essential for complete assignment.
Table 1: Hypothetical ¹H and ¹³C NMR Data (500 MHz, CDCl₃)
| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |
|---|---|---|---|---|---|---|
| Cymaronic Acid Lactone | ||||||
| 1 | 174.1 | - | - | - | - | H-2, H-5 |
| 2 | 82.5 | 4.85 | dd | 8.5, 3.0 | H-3 | C-1, C-3, C-4 |
| 3 | 78.1 | 3.60 | m | - | H-2, H-4 | C-2, C-4, C-5, OCH₃ |
| 4 | 35.2 | 2.10, 1.90 | m, m | - | H-3, H-5 | C-2, C-3, C-5, C-6 |
| 5 | 75.4 | 4.30 | qd | 6.5, 2.0 | H-4, H-6 | C-1, C-3, C-4, C-6 |
| 6 | 18.9 | 1.25 | d | 6.5 | H-5 | C-4, C-5 |
| OCH₃ | 56.3 | 3.40 | s | - | - | C-3 |
| 6-Deoxy-β-allopyranosyl | ||||||
| 1' | 98.5 | 4.50 | d | 7.5 | H-2' | C-4, C-2', C-3', C-5' |
| 2' | 72.1 | 3.80 | dd | 7.5, 9.0 | H-1', H-3' | C-1', C-3', C-4' |
| 3' | 74.5 | 3.55 | t | 9.0 | H-2', H-4' | C-1', C-2', C-4', C-5' |
| 4' | 70.8 | 3.30 | t | 9.0 | H-3', H-5' | C-2', C-3', C-5', C-6' |
| 5' | 73.2 | 3.90 | m | - | H-4', H-6' | C-1', C-3', C-4', C-6' |
| 6' | 17.5 | 1.30 | d | 6.2 | H-5' | C-4', C-5' |
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Interpretation: The HMBC correlation from the anomeric proton H-1' (δH 4.50) to C-4 (δC 35.2) of the cymaronic acid moiety confirms the (1→4) glycosidic linkage. The large coupling constant for H-1' (J = 7.5 Hz) is characteristic of a β-anomeric configuration. The presence of two methyl doublets (H-6 and H-6') and one methoxy singlet (OCH₃) are consistent with the proposed structure.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
Table 2: Hypothetical High-Resolution Mass Spectrometry (HRMS-ESI-TOF) Data
| Ion | Calculated m/z | Observed m/z | Formula |
|---|---|---|---|
| [M+Na]⁺ | 385.1525 | 385.1529 | C₁₆H₂₆O₈Na |
| [M+H]⁺ | 363.1706 | 363.1702 | C₁₆H₂₇O₈ |
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Interpretation: The observed m/z for the sodium adduct [M+Na]⁺ precisely matches the calculated value for the molecular formula C₁₆H₂₆O₈, confirming the elemental composition of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups present in the molecule.
Table 3: Hypothetical Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 3450 | Broad | O-H Stretch (hydroxyl groups) |
| 2970, 2935 | Strong | C-H Stretch (aliphatic) |
| 1775 | Strong | C=O Stretch (δ-lactone) |
| 1100, 1050 | Strong | C-O Stretch (ethers, glycosidic bond) |
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Interpretation: The strong absorption band at 1775 cm⁻¹ is highly characteristic of a five-membered ring lactone (δ-lactone). The broad band around 3450 cm⁻¹ indicates the presence of hydroxyl groups, and the strong bands in the 1100-1050 cm⁻¹ region are consistent with the multiple C-O bonds of the sugar moieties.
Experimental Protocols
NMR Spectroscopy
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Sample Preparation: Approximately 5 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
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Instrumentation: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
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1D Spectra: ¹H NMR spectra were acquired with 32 scans, a spectral width of 16 ppm, and a relaxation delay of 1.0 s. ¹³C NMR spectra were acquired with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2.0 s.
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2D Spectra: Standard pulse sequences were used for COSY, HSQC, and HMBC experiments. For the HMBC experiment, a long-range coupling delay was optimized for 8 Hz. Data were processed using appropriate window functions and zero-filling.
Mass Spectrometry
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Sample Preparation: A 1 mg/mL stock solution of the compound was prepared in methanol. This was further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
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Instrumentation: Data were acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
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Acquisition Parameters: The analysis was performed in positive ion mode with a capillary voltage of 3.5 kV. The drying gas temperature was set to 300 °C, and the nebulizer pressure was 2.0 bar. Data were acquired over a mass range of m/z 100-1000.
Infrared Spectroscopy
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Sample Preparation: A thin film of the compound was prepared by dissolving a small amount (1-2 mg) in a volatile solvent (e.g., chloroform), applying the solution to a KBr salt plate, and allowing the solvent to evaporate.
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Instrumentation: The spectrum was recorded on an FT-IR spectrometer.
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Acquisition Parameters: The spectrum was acquired by averaging 16 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plate was subtracted.
Workflow & Pathway Visualizations
Visual diagrams are essential for representing complex relationships and workflows in a clear and concise manner.
Caption: Figure 1: A flowchart detailing the systematic workflow from compound isolation to final structure elucidation using multiple spectroscopic techniques.
Caption: Figure 2: A potential mechanism of action where the compound inhibits the Na+/K+-ATPase pump, leading to downstream effects on cellular ion concentrations.
Conclusion
The combined application of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a powerful toolkit for the unambiguous structural determination of complex natural products. The hypothetical data presented in this guide illustrates a systematic approach to interpretation. The ¹H-¹³C HMBC experiment is paramount in establishing the glycosidic linkage, while HRMS confirms the molecular formula and IR identifies key functional groups like the δ-lactone. This structured analytical workflow ensures high confidence in the final proposed structure of 6-Deoxy-3-O-methyl-beta-allopyranosyl(1-4)-beta-cymaronic acid delta-lactone, paving the way for further investigation into its biological activity.
